(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Overview
Description
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is an organic compound that features a fluoropyrimidine moiety attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the selective fluorination of 2-aminopyrimidine derivatives using reagents like Selectfluor in the presence of silver carbonate . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Balz-Schiemann reaction for introducing fluorine atoms into aromatic rings . The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrimidines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s fluorinated moiety makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
5-Fluorouracil: A well-known fluoropyrimidine used as an anticancer agent.
Capecitabine: An oral prodrug of 5-fluorouracil used in chemotherapy.
Tegafur: Another fluoropyrimidine derivative used in cancer treatment.
Uniqueness: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is unique due to its specific structural features, which combine the properties of fluoropyrimidines with those of phenylmethanol. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDQHUOIPUAOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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